(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide
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Overview
Description
The compound (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidin core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin core, followed by the introduction of the chlorophenoxy and ethoxyphenyl groups. The final step involves the formation of the cyano and prop-2-enamide functionalities under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylacrylamide
- (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylacrylamide
- (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile
Uniqueness
The uniqueness of (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H19ClN4O4 |
---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
(E)-3-[2-(2-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C26H19ClN4O4/c1-2-34-19-12-10-18(11-13-19)29-24(32)17(16-28)15-20-25(35-22-8-4-3-7-21(22)27)30-23-9-5-6-14-31(23)26(20)33/h3-15H,2H2,1H3,(H,29,32)/b17-15+ |
InChI Key |
LZRMMHABGXSHMV-BMRADRMJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4Cl)/C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
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